molecular formula C8H16O2 B1623957 (1S,2S)-cyclooctane-1,2-diol CAS No. 20480-40-4

(1S,2S)-cyclooctane-1,2-diol

Cat. No. B1623957
CAS RN: 20480-40-4
M. Wt: 144.21 g/mol
InChI Key: HUSOFJYAGDTKSK-YUMQZZPRSA-N
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Description

(1S,2S)-cyclooctane-1,2-diol is a chiral diol that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is synthesized through a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of (1S,2S)-cyclooctane-1,2-diol is not well understood. However, it is believed that its unique chiral structure plays a crucial role in its biological activity. Studies have shown that this compound can interact with various enzymes and receptors, leading to changes in their activity and function.
Biochemical and physiological effects:
(1S,2S)-cyclooctane-1,2-diol has been shown to have various biochemical and physiological effects. It has been reported to exhibit antiviral, antibacterial, and antitumor activities. Moreover, this compound has been shown to modulate the immune response, leading to the suppression of inflammation.

Advantages And Limitations For Lab Experiments

The advantages of using (1S,2S)-cyclooctane-1,2-diol in laboratory experiments include its high chiral purity, easy synthesis, and versatile applications. However, its limitations include its relatively low solubility in common organic solvents and its sensitivity to air and moisture.

Future Directions

There are numerous potential future directions for (1S,2S)-cyclooctane-1,2-diol research. One possible direction is the development of new synthetic methods for the production of this compound and its derivatives. Another direction is the exploration of its potential applications in drug discovery, particularly in the development of new antiviral and antibacterial agents. Additionally, (1S,2S)-cyclooctane-1,2-diol can be further studied for its potential applications in asymmetric catalysis and material science.

Scientific Research Applications

(1S,2S)-cyclooctane-1,2-diol has been extensively studied for its potential applications in various fields of research, including organic synthesis, catalysis, and drug discovery. This compound has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. It has also been employed as a ligand in asymmetric catalysis, where it has shown promising results in promoting enantioselective reactions.

properties

IUPAC Name

(1S,2S)-cyclooctane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSOFJYAGDTKSK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]([C@H](CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428496
Record name (1S,2S)-Cyclooctane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-cyclooctane-1,2-diol

CAS RN

20480-40-4
Record name (1S,2S)-Cyclooctane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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